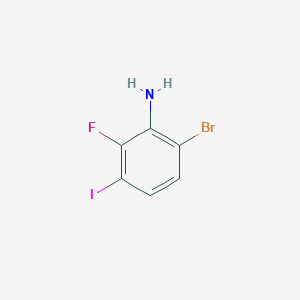

6-Bromo-2-fluoro-3-iodoaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4BrFIN |

|---|---|

Molecular Weight |

315.91 g/mol |

IUPAC Name |

6-bromo-2-fluoro-3-iodoaniline |

InChI |

InChI=1S/C6H4BrFIN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2 |

InChI Key |

WAXNKQAEXSZCMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Br)N)F)I |

Origin of Product |

United States |

Advanced Reactivity and Mechanistic Investigations of 6 Bromo 2 Fluoro 3 Iodoaniline

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comrsc.org For polyhalogenated substrates like 6-bromo-2-fluoro-3-iodoaniline, the differential reactivity of the C-I, C-Br, and C-F bonds under palladium catalysis is a key aspect of its synthetic utility. nih.gov

Palladium-Catalyzed Carbon-Carbon Bond Formation with Haloanilines

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for constructing biaryl frameworks and other complex molecules. sigmaaldrich.comthieme-connect.comnih.gov These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, offer a modular approach to assemble complex structures from readily available precursors. sigmaaldrich.commdpi.com The use of haloanilines as coupling partners is particularly significant for the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and materials science. acs.orgmit.edu

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.govtcichemicals.com This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their derivatives. nih.govtcichemicals.com

In the context of this compound, the Suzuki-Miyaura coupling can be selectively performed at the most reactive C-I bond. The general reactivity trend for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl > C-F. nih.gov This inherent difference in reactivity allows for the selective coupling at the iodine-bearing position while leaving the bromine and fluorine atoms intact for subsequent transformations.

For a typical Suzuki-Miyaura reaction, the following conditions might be employed:

| Component | Example Reagent/Condition | Purpose |

| Substrate | This compound | The haloaniline providing the electrophilic carbon. |

| Coupling Partner | Arylboronic acid or ester | The organoboron nucleophile. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the oxidative addition and reductive elimination steps. beilstein-journals.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |

| Solvent | Dioxane/H₂O, Toluene, DMF | Provides the reaction medium. |

The chemoselectivity of the Suzuki-Miyaura reaction on polyhalogenated substrates can sometimes be influenced by the choice of catalyst and reaction conditions. researchgate.netresearchgate.net For instance, while the C-I bond is generally the most reactive, specific ligand and base combinations can sometimes alter the selectivity, although this is less common. researchgate.net The ability to sequentially couple at different halogen positions makes this compound a highly valuable intermediate in the synthesis of polysubstituted aromatic compounds.

While palladium-catalyzed cross-coupling reactions are generally robust, challenges can arise, particularly when working with haloanilines. One significant and unexpected side reaction is deamination, where the amino group is lost from the aromatic ring during the coupling process. thieme-connect.com This can lead to the formation of a deaminated biaryl product alongside the expected aminobiaryl, reducing the yield of the desired compound and complicating purification. thieme-connect.com

Studies have shown that this deamination occurs concurrently with the coupling reaction and seems to be specific to couplings involving boronic acids, as it is not observed with other organometallic reagents like organozinc or organotin compounds. thieme-connect.com The exact mechanism of deamination is not fully understood but is thought to involve the boronic acid species directly. thieme-connect.com

The table below summarizes the products observed in a study of palladium-catalyzed cross-coupling of a haloaniline with an arylboronic acid, illustrating the formation of both the expected and deaminated products. thieme-connect.com

| Haloaniline | Arylboronic Acid | Expected Product (Aminobiaryl) | Deaminated Product |

| 4-Bromoaniline | Phenylboronic acid | 4-Aminobiphenyl | Biphenyl |

| 4-Iodoaniline | Phenylboronic acid | 4-Aminobiphenyl | Biphenyl |

Another challenge in the coupling of polyhalogenated anilines is achieving high site-selectivity, especially when identical halogen atoms are present. nih.govrsc.org While the C-I vs. C-Br selectivity in this compound is generally high, factors such as sterics and electronics of the substituents can influence the reaction's outcome. nih.gov The presence of the amino group can also influence the catalytic cycle, sometimes leading to catalyst inhibition or the need for specialized ligands to achieve high efficiency. researchgate.net

Other Metal-Catalyzed Organic Transformations

Beyond palladium, other transition metals can catalyze a variety of transformations on haloaromatic compounds. Copper-catalyzed reactions, for example, are well-established for forming carbon-sulfur and carbon-nitrogen bonds. researchgate.net While specific examples for this compound are not extensively documented in the provided search results, the general reactivity patterns of haloaromatics suggest potential applications.

For instance, copper-catalyzed cross-coupling reactions could potentially be used for the selective introduction of sulfur-containing functional groups. researchgate.net Rhodium and iridium catalysts are also known to facilitate various organic transformations, including C-H activation and amination reactions, which could be explored with a substrate like this compound. uic.edu

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is another important class of reactions for modifying aromatic rings. masterorganicchemistry.com In contrast to electrophilic aromatic substitution, SNA involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com

Selective Displacement of Halogen Atoms by Nucleophiles

The reactivity of halogens as leaving groups in SNA reactions generally follows the trend F > Cl > Br > I, which is the reverse of their reactivity in palladium-catalyzed cross-coupling. nih.gov This is because the rate-determining step in SNA is typically the attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached. masterorganicchemistry.com

For this compound, the fluorine atom is the most likely to be displaced by a strong nucleophile under SNA conditions, provided the ring is sufficiently activated by electron-withdrawing groups. However, the amino group is an electron-donating group, which generally disfavors classical SNA reactions.

Despite this, under certain conditions, selective displacement of halogens can be achieved. For instance, in polyhaloanilines, ortho-halogen atoms can be selectively displaced by sulfur nucleophiles. researchgate.net This selectivity is driven by the specific reaction conditions and the nature of the nucleophile.

The table below illustrates the general reactivity trend of halogens in nucleophilic aromatic substitution.

| Halogen | Electronegativity | Leaving Group Ability in SNA |

| F | 3.98 | Best |

| Cl | 3.16 | Good |

| Br | 2.96 | Moderate |

| I | 2.66 | Poorest |

Given the complexity of this compound, the outcome of a nucleophilic aromatic substitution reaction would be highly dependent on the specific nucleophile, solvent, and temperature used. The interplay between the electronic effects of the three different halogens and the amino group would dictate the regioselectivity of the substitution.

Steric and Electronic Effects on Reactivity

The reactivity of this compound is intricately governed by the steric and electronic effects of its halogen substituents and the amino group. The amino group is a powerful activating group and ortho-, para-director in electrophilic aromatic substitution. However, in this heavily substituted aniline (B41778), the positions ortho and para to the amino group are already occupied by halogen atoms.

The halogens themselves exert dual electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric or resonance effect (+M). For fluorine, the -I effect is strong, while for bromine and iodine, the +M effect is more significant, though still weaker than their -I effects. This combination of effects deactivates the aromatic ring towards electrophilic attack compared to aniline itself.

Steric hindrance also plays a crucial role. The bulky iodine atom at the 3-position and the bromine atom at the 6-position can impede the approach of reagents, influencing the regioselectivity of reactions. For instance, in reactions where the amino group directs incoming electrophiles, the steric bulk of the adjacent halogens can disfavor substitution at those positions.

Table 1: Electronic and Steric Properties of Substituents in this compound

| Substituent | Position | Inductive Effect | Mesomeric Effect | Van der Waals Radius (Å) |

| -NH₂ | 1 | -I (weak) | +M (strong) | 1.55 |

| -F | 2 | -I (strong) | +M (weak) | 1.47 |

| -I | 3 | -I (weak) | +M (weak) | 2.15 |

| -Br | 6 | -I (weak) | +M (weak) | 1.95 |

Note: This table provides a qualitative overview of the electronic and steric effects.

Electrophilic Aromatic Substitution Pathways of Polyhalogenated Anilines

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. In polyhalogenated anilines, the reaction pathways are heavily influenced by the existing substituents.

The directing effects of the substituents on the aniline ring determine the position of incoming electrophiles. The amino group is a strong ortho-, para-director. However, in this compound, these positions are blocked. The fluorine at C2, bromine at C6, and iodine at C3 will influence the remaining open positions, C4 and C5.

Generally, halogenation of anilines favors para-substitution. nih.gov In the case of this compound, the C4 position is para to the fluorine and meta to the bromine, while the C5 position is meta to both the fluorine and the amino group. The interplay of these directing effects can lead to complex product mixtures, though often with a preference for one isomer. For instance, in many substituted anilines, electrophilic substitution occurs preferentially at the position para to the amino group if available. nih.gov When this is blocked, the outcome is dictated by the combined influence of all substituents.

The outcome of electrophilic substitution can be governed by either kinetic or thermodynamic control. stackexchange.comlibretexts.org

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed fastest. stackexchange.comlibretexts.org This is often the isomer resulting from attack at the most nucleophilic position, which may be sterically more accessible.

Thermodynamic Control: At higher temperatures, the reaction can become reversible, leading to thermodynamic control. stackexchange.comlibretexts.org In this scenario, the major product is the most stable isomer, which may not be the one that forms the fastest.

For polyhalogenated anilines, the difference in activation energies for substitution at various positions can be small, and the relative stability of the resulting products can be a determining factor, especially under conditions that allow for equilibrium to be established. lkouniv.ac.inmasterorganicchemistry.com

Radical-Mediated Transformations and Halogen Dance Phenomena

Radical reactions offer alternative pathways for the functionalization of polyhalogenated anilines.

Aryl halides can undergo radical reactions, often initiated by single-electron transfer (SET) processes. nih.govresearchgate.net These reactions can proceed through a radical chain mechanism. For instance, a base-promoted homolytic aromatic substitution can generate an aryl radical, which then reacts with another aromatic ring. acs.org The resulting radical σ-complex can then be rearomatized to form the final product. acs.org The generation of aryl radicals from aryl halides can also be achieved through photochemical or metal-catalyzed processes. nih.govoaes.cc

Table 2: Bond Dissociation Energies (BDEs) for Halogenated Benzenes

| Bond | BDE (kcal/mol) |

| C₆H₅-F | 125.8 |

| C₆H₅-Cl | 95.8 |

| C₆H₅-Br | 81.3 |

| C₆H₅-I | 65.1 |

Note: This table shows general BDEs for halobenzenes and indicates that the C-I bond is the weakest, making it the most likely to undergo homolytic cleavage in radical reactions.

The "halogen dance" is a fascinating radical-mediated phenomenon where a halogen atom migrates from one position to another on an aromatic ring. science.govresearchgate.net This base-induced reaction typically proceeds via a series of deprotonation and halogenation steps, often involving radical or radical-anion intermediates. researchgate.netwhiterose.ac.uk While not specifically documented for this compound, such rearrangements are known to occur in other polyhalogenated aromatic systems. ntu.edu.sgscience.gov

Transformations Involving the Aromatic Amino Group

The amino group of this compound is a key functional handle for a variety of transformations.

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid. This diazonium group is an excellent leaving group and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of various functional groups at the C1 position.

Acylation: The amino group can be readily acylated to form amides. This is often done to protect the amino group or to modify its electronic properties. For example, N-acetylation reduces the activating effect of the amino group.

Alkylation: The amino group can also be alkylated, although over-alkylation can be an issue.

Coupling Reactions: The amino group can participate in coupling reactions, such as the Buchwald-Hartwig amination, to form new C-N bonds. nih.gov

These transformations significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

Controlled Oxidation and Reduction Reactions

The reactivity of the amino group and the aromatic ring in this compound allows for controlled oxidation and reduction reactions. While the direct oxidation of the aniline can be complex, a common strategy involves the transformation of the amino group into a nitro group, which can then be selectively reduced.

Oxidation: The amino group of anilines can be oxidized to nitroso or nitro derivatives, although direct oxidation can sometimes lead to polymerization or undesired side products. A more controlled approach often involves multi-step sequences.

Reduction of Related Nitroarenes: The reduction of a nitro group to an amine is a fundamental transformation. For structurally related haloanilines, this is a common synthetic step. The nitro group can be reduced using various reagents, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation or reduction with metal chlorides. For instance, the reduction of a related compound, 2-bromo-5-fluoro-4-nitroaniline, is typically achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst or with tin(II) chloride in hydrochloric acid. These well-established methods are applicable to a wide range of substituted nitroaromatics.

Table 1: Representative Reduction Conditions for Nitroarenes

| Reagent | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Ethanol, Room Temperature | Corresponding Aniline |

| SnCl₂·2H₂O | Concentrated HCl, Heat | Corresponding Aniline |

| Fe, NH₄Cl | Ethanol/Water, Reflux | Corresponding Aniline |

This table presents general conditions for the reduction of aromatic nitro groups, which are applicable to derivatives of this compound.

Amino Group Protection and Deprotection Chemistry

To prevent the reactive amino group from interfering with subsequent reactions on other parts of the molecule, it is often necessary to protect it. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under many reaction conditions and its ease of removal under specific acidic conditions. masterorganicchemistry.com The existence of N-Boc protected this compound confirms the application of this strategy to this specific substrate. synquestlabs.com

Protection: The amino group of this compound can be protected by reacting it with di-tert-butyl dicarbonate (B1257347), (Boc)₂O, often in the presence of a base or a catalyst. masterorganicchemistry.comorganic-chemistry.org Iodine has been shown to be an effective catalyst for the N-Boc protection of various aryl and aliphatic amines under solvent-free conditions at room temperature. organic-chemistry.org

Deprotection: The Boc group is robust towards bases and nucleophiles but can be readily cleaved under acidic conditions. masterorganicchemistry.com A common method for deprotection involves treatment with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com Alternatively, milder methods have been developed, such as using oxalyl chloride in methanol, which can selectively deprotect N-Boc groups at room temperature. rsc.org The choice of deprotection reagent depends on the sensitivity of other functional groups present in the molecule.

Table 3: Common Reagents for Boc Protection and Deprotection of Anilines

| Transformation | Reagent(s) | Typical Conditions |

|---|---|---|

| Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Iodine (cat.) | Room Temperature, Solvent-free organic-chemistry.org |

| Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., Et₃N) | Dichloromethane (DCM) | |

| Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Room Temperature masterorganicchemistry.com |

| Oxalyl Chloride, Methanol | Room Temperature rsc.org | |

| Hydrochloric Acid (HCl) | Dioxane or Methanol |

Computational Chemical Studies and Theoretical Modeling

Electronic Structure Analysis and Molecular Orbital Theory

Electronic structure analysis is fundamental to predicting the chemical behavior of a molecule. By examining the distribution of electrons and the nature of molecular orbitals, chemists can infer a great deal about a molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. researchgate.netsemanticscholar.org

A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to chemical reactions. researchgate.netsemanticscholar.org Conversely, a large energy gap indicates higher kinetic stability and lower chemical reactivity. researchgate.net Computational methods like Density Functional Theory (DFT) are commonly used to calculate these orbital energies. semanticscholar.org

While specific FMO data for 6-bromo-2-fluoro-3-iodoaniline is not extensively detailed in the surveyed literature, the analysis of similar halogenated anilines provides a framework for understanding its potential electronic behavior. researchgate.netresearchgate.net The interplay of the electron-donating amino group and the inductive and steric effects of the three different halogen substituents (F, Br, I) would uniquely define its HOMO-LUMO energies and reactivity profile.

Table 1: Illustrative Frontier Molecular Orbital Data for Related Aniline (B41778) Derivatives

This table presents representative HOMO-LUMO data for other halogenated aromatic compounds, calculated using DFT methods, to illustrate the type of information gained from FMO analysis. Note that these values are not for this compound.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

| 2,6-dichloro-4-fluoro phenol | B3LYP/6-311+G(d,p) | -6.64 | -1.25 | 5.39 | semanticscholar.org |

| 3-chloro-4-fluoro aniline | B3LYP/6-311++G(d,p) | -5.46 | -0.63 | 4.83 | researchgate.net |

| 2-iodo aniline | B3LYP/6-311++G(d,p) | -5.23 | -0.73 | 4.50 | researchgate.net |

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the three-dimensional charge distribution of a molecule. tandfonline.com It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. MEP surfaces are color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack.

Green/Yellow: Regions of near-zero or intermediate potential.

For an aniline derivative like this compound, an MEP analysis would likely show a region of high negative potential (red) around the nitrogen atom of the amino group due to the presence of its lone pair of electrons, making it a primary site for electrophilic attack and hydrogen bonding. tandfonline.comscience.gov The halogen atoms and the aromatic ring would exhibit varying potentials based on the balance between the electron-withdrawing inductive effects of the halogens and the resonance effects of the amino group. Such an analysis is crucial for predicting how the molecule will interact with other reagents. dundee.ac.uk

Table 2: General Interpretation of Molecular Electrostatic Potential (MEP) Surfaces

| Color on MEP Surface | Electrostatic Potential | Charge Distribution | Predicted Reactivity |

| Red | Most Negative | Electron-Rich | Site for Electrophilic Attack |

| Blue | Most Positive | Electron-Poor | Site for Nucleophilic Attack |

| Green | Neutral/Intermediate | - | Low Reactivity |

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are indispensable for investigating the detailed mechanisms of chemical reactions, providing insights into the energetics and structural changes that occur along a reaction pathway.

Density Functional Theory (DFT) is a robust and widely used quantum chemical method for studying the mechanisms of complex organic reactions. rsc.org It allows for the optimization of the geometries of reactants, intermediates, transition states, and products, providing a detailed map of the reaction pathway. mdpi.com

For halogenated anilines, DFT has been successfully applied to analyze the mechanisms of reactions such as Ullmann-type N-arylation couplings. mdpi.comresearchgate.net In such studies, researchers can model the step-by-step process, including the formation of catalyst-substrate complexes and the breaking and forming of bonds. A DFT analysis of a reaction involving this compound would elucidate how the electronic and steric properties of the fluoro, bromo, and iodo substituents influence the reaction's progress and feasibility. mdpi.com

Computational studies on the N-arylation of other fluoro-iodoanilines have shown a direct correlation between the calculated activation energy for the haloarene activation step and the experimentally observed reaction yields. mdpi.com A lower calculated activation energy corresponds to a faster reaction and a higher yield. For this compound, calculating the activation energies for reactions at its different halogen sites would predict the regioselectivity and efficiency of transformations like cross-coupling reactions.

Table 3: Example of Calculated Activation Energies for Ullmann Coupling with Substituted Iodoanilines

This table shows DFT-calculated activation energies for the rate-limiting step in an Ullmann coupling reaction involving different reactants, demonstrating the utility of this analysis. The data is illustrative and not specific to this compound.

| Reactant System (Aniline + Lactam) | Activation Energy (ΔE‡) (kcal/mol) | Reference |

| 2-Fluoro-iodoaniline + Unsubstituted Lactam | 24.5 | mdpi.com |

| 2-Fluoro-iodoaniline + S-substituted Lactam | 23.9 | mdpi.com |

| 2-Fluoro-iodoaniline + O-substituted Lactam | 22.5 | mdpi.com |

| 3-Fluoro-iodoaniline + Unsubstituted Lactam | 26.5 | mdpi.com |

| 3-Fluoro-iodoaniline + S-substituted Lactam | 25.0 | mdpi.com |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different three-dimensional arrangements (conformations) of a molecule and their corresponding potential energies. For a substituted aniline, a key conformational feature is the pyramidalization at the nitrogen atom and the barrier to its inversion. researchgate.net The bulky and electronically distinct halogen substituents in this compound would significantly influence the preferred conformation and the rotational barriers around the C-N bond.

Molecular dynamics (MD) simulations could further be employed to study the dynamic behavior of this molecule over time, providing insights into its flexibility, solvent interactions, and how it might approach a binding site in a biological system. While specific conformational or molecular dynamics studies on this compound were not identified in the searched literature, such analyses are standard computational tools for characterizing novel chemical entities. researchgate.net

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical calculations serve as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods rooted in Density Functional Theory (DFT) are particularly effective for elucidating its electronic structure and predicting its spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and FT-Raman spectra. globalresearchonline.netscience.govacs.org

The standard approach involves optimizing the ground-state molecular geometry of the compound using a functional like B3LYP combined with an extensive basis set, such as 6-311++G(d,p). globalresearchonline.netresearchgate.netresearchgate.net This process determines the lowest energy conformation of the molecule. Following optimization, the same level of theory is used to compute harmonic vibrational frequencies. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. globalresearchonline.net To correct for this, the computed frequencies are typically scaled by an empirical scaling factor, which improves the correlation with experimental data. globalresearchonline.net

The assignment of calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsional vibrations, is confirmed using Potential Energy Distribution (PED) analysis. globalresearchonline.netresearchgate.net

For predicting NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is a well-established quantum chemical approach. science.gov This method calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to a standard, typically Tetramethylsilane (TMS). These theoretical calculations can predict the 1H and 13C chemical shifts with a high degree of accuracy, aiding in the interpretation of experimental NMR spectra.

Predicted Vibrational Frequencies

The theoretical FT-IR and FT-Raman spectra are derived from the calculated harmonic frequencies and intensities. The table below presents the predicted and scaled vibrational frequencies for key functional groups of this compound, based on DFT/B3LYP/6-311++G(d,p) calculations.

| Assignment | Predicted Unscaled Wavenumber (cm⁻¹) | Predicted Scaled Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| ν(N-H) asym | 3645 | 3500 | Asymmetric N-H Stretch |

| ν(N-H) sym | 3530 | 3390 | Symmetric N-H Stretch |

| ν(C-H) | 3120 | 3000 | Aromatic C-H Stretch |

| δ(N-H) | 1625 | 1560 | N-H Scissoring |

| ν(C=C) | 1580 | 1517 | Aromatic Ring Stretch |

| ν(C-N) | 1310 | 1258 | C-N Stretch |

| ν(C-F) | 1255 | 1205 | C-F Stretch |

| ν(C-Br) | 650 | 624 | C-Br Stretch |

| ν(C-I) | 540 | 518 | C-I Stretch |

Predicted NMR Chemical Shifts

The GIAO method provides theoretical chemical shifts that are valuable for assigning signals in the experimental 1H and 13C NMR spectra of this compound. The predicted values account for the electronic environment of each nucleus, which is influenced by the electronegativity and spatial arrangement of the fluorine, bromine, iodine, and amine substituents on the benzene (B151609) ring.

| Nucleus | Predicted Chemical Shift (ppm) | Atom Position |

|---|---|---|

| H4 | 7.35 | Attached to C4 |

| H5 | 6.80 | Attached to C5 |

| NH₂ | 4.50 | Amine Protons |

| C1 | 145.2 | Carbon attached to NH₂ |

| C2 | 152.0 (d, J(C-F) ≈ 240 Hz) | Carbon attached to F |

| C3 | 90.5 | Carbon attached to I |

| C4 | 133.1 | Carbon attached to H |

| C5 | 120.8 | Carbon attached to H |

| C6 | 110.4 | Carbon attached to Br |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a compound with hydrogen, carbon, and fluorine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

The analysis of ¹H and ¹³C NMR spectra of aromatic compounds provides critical information on the substitution pattern of the benzene (B151609) ring. In 6-Bromo-2-fluoro-3-iodoaniline, the aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring. These protons, being adjacent to each other, will appear as doublets due to spin-spin coupling. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The electron-donating amino group (-NH₂) tends to shield aromatic protons (shifting them to a lower ppm), while the electronegative halogens (Br, F, I) have a more complex influence due to competing inductive and resonance effects.

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as their chemical environments are all unique due to the substitution pattern. The carbon atoms directly bonded to the electronegative substituents (C-N, C-F, C-Br, C-I) will have their chemical shifts significantly affected. The C-F bond will also exhibit characteristic coupling (¹JCF), which is a large, one-bond coupling constant, and smaller two- and three-bond couplings (²JCF, ³JCF) to neighboring carbons.

Expected ¹H NMR Data for this compound (Predicted values based on analysis of substituted anilines)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-4 | 7.0 - 7.3 | Doublet (d) | 8.0 - 9.0 |

| H-5 | 6.8 - 7.1 | Doublet (d) | 8.0 - 9.0 |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | N/A |

Expected ¹³C NMR Data for this compound (Predicted values based on analysis of substituted anilines)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |

| C-1 (-NH₂) | 145 - 150 | ~2-5 (³JCF) |

| C-2 (-F) | 150 - 155 | ~240-260 (¹JCF) |

| C-3 (-I) | 90 - 95 | ~25-30 (²JCF) |

| C-4 | 128 - 132 | ~3-6 (³JCF) |

| C-5 | 120 - 125 | ~20-25 (⁴JCF) |

| C-6 (-Br) | 110 - 115 | ~3-5 (²JCF) |

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds. mdpi.com Since ¹⁹F has a nuclear spin of ½ and a high natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe for structural analysis. mdpi.comresearchgate.net In this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C-2 position. The precise chemical shift of this signal is highly dependent on the electronic environment created by the adjacent bromo, iodo, and amino groups. The multiplicity of the signal will be influenced by coupling to the nearby aromatic protons, primarily H-3 (if present, but in this case C-3 is substituted) and H-4, resulting in a more complex pattern like a doublet of doublets or a multiplet.

In situ or real-time NMR spectroscopy is a powerful method for studying reaction kinetics, identifying transient intermediates, and optimizing reaction conditions without the need for sampling and quenching. osf.io This technique could be employed to monitor the synthesis of this compound, for instance, in a halogenation or Sandmeyer-type reaction involving a precursor aniline (B41778). acs.org By acquiring spectra at regular intervals directly from the reaction mixture, one can observe the disappearance of reactant signals and the concurrent appearance of product signals. nih.gov This allows for the precise determination of reaction endpoints and can provide mechanistic insights by detecting short-lived intermediates that would be missed by conventional offline analysis. osf.io

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. rsc.org For this compound (C₆H₄BrFIN), HRMS is crucial for confirmation of its identity. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, and iodine, which is monoisotopic (¹²⁷I), creates a distinctive isotopic pattern in the mass spectrum. This unique pattern serves as a clear signature for the presence of these elements. The monoisotopic mass of this compound is 314.8556 u. guidechem.com HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm). rsc.orgumich.edu

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (u) |

| [M]⁺ | C₆H₄⁷⁹BrFIN | 314.8556 |

| [M+2]⁺ | C₆H₄⁸¹BrFIN | 316.8535 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular "fingerprint" that is highly specific to the compound's structure and functional groups. researchgate.netresearchgate.net

For this compound, the IR and Raman spectra would be characterized by several key vibrational modes. The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the 3300-3500 cm⁻¹ region in the IR spectrum. ajrconline.org Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is dominated by aromatic C=C ring stretching and N-H scissoring (bending) vibrations. researchgate.net

The vibrations associated with the carbon-halogen bonds are found in the fingerprint region (below 1200 cm⁻¹). The C-F stretching frequency is typically strong and appears in the 1200-1300 cm⁻¹ range. The C-Br and C-I stretching vibrations occur at much lower frequencies, typically in the 500-700 cm⁻¹ and 480-600 cm⁻¹ regions, respectively. scirp.org These characteristic absorptions are vital for confirming the presence of all three different halogen substituents on the aromatic ring. researchgate.net

Characteristic Vibrational Frequencies for this compound (Predicted values based on analysis of substituted anilines)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1620 | IR, Raman |

| N-H Scissor | 1590 - 1650 | IR |

| C-F Stretch | 1200 - 1300 | IR |

| C-Br Stretch | 500 - 700 | IR, Raman |

| C-I Stretch | 480 - 600 | IR, Raman |

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level.

Detailed crystallographic data for this compound would include the crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Other Spectroscopic Methods for Electronic and Structural Probing

Beyond IR and XRD, a suite of other spectroscopic techniques can provide further valuable information about the electronic environment and structural details of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy would reveal the number and chemical environment of the hydrogen atoms, particularly the aromatic protons and the amine protons. ¹³C NMR would provide insights into the carbon skeleton of the molecule. Due to the presence of a fluorine atom, ¹⁹F NMR would be an essential tool for confirming the presence and electronic environment of the fluoro substituent.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.

UV-Visible Spectroscopy : This method probes the electronic transitions within the molecule. The absorption maxima (λ_max) in the UV-Vis spectrum are characteristic of the conjugated π-system of the substituted aniline ring and can be influenced by the various halogen substituents.

Applications in the Synthesis of Complex Molecular Architectures

Role in Pharmaceutical Intermediate Synthesis

Design and Optimization of Precursors for Drug Discovery Programs

In the realm of medicinal chemistry, the quest for new therapeutic agents often relies on the ability to synthesize a diverse range of molecular structures for biological screening. Halogenated anilines are frequently employed as starting materials or key intermediates in the synthesis of pharmacologically active compounds. The presence of multiple, distinct halogen atoms in 6-Bromo-2-fluoro-3-iodoaniline allows for a modular approach to drug design.

Medicinal chemists can leverage the differential reactivity of the C-I, C-Br, and C-F bonds to introduce various substituents in a controlled manner. This step-wise functionalization is instrumental in creating libraries of related compounds, a common practice in lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The fluorine atom, in particular, is a common feature in many modern pharmaceuticals, often introduced to improve metabolic stability or binding affinity.

Introduction of Halogen Functionality into Complex Organic Molecules

The compound serves as a vehicle for incorporating a specific pattern of halogenation into more complex molecular frameworks. The three different halogens can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, at different stages of a synthesis. This selective reactivity is a cornerstone of modern synthetic strategy, enabling the construction of elaborate molecules that would be difficult to prepare by other means.

For instance, the more reactive C-I bond can be selectively targeted for a cross-coupling reaction, leaving the C-Br bond intact for a subsequent, different transformation. This orthogonal reactivity is a highly sought-after characteristic in a synthetic building block, providing a high degree of control and flexibility in the synthetic route.

Utility in Advanced Materials Chemistry

The unique electronic and structural properties imparted by the halogen substituents also make this compound a precursor of interest in the field of materials science.

Preparation of Organic Semiconductors and Liquid Crystalline Compounds

The development of new organic materials with tailored electronic and optical properties is a rapidly advancing field. Polyhalogenated aromatic compounds are known to influence the packing and intermolecular interactions of organic molecules in the solid state, which in turn affects their material properties. The introduction of fluorine and other halogens can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), a key factor in designing organic semiconductors.

Furthermore, the rigid and anisotropic nature of substituted benzene (B151609) rings is a common feature in liquid crystalline compounds. By incorporating this compound into larger molecular structures, researchers can explore the impact of this specific halogenation pattern on the formation and properties of liquid crystal phases.

Applications in Organic Light-Emitting Diodes (OLEDs)

In the context of OLEDs, the design of new emitter and host materials is crucial for improving efficiency, color purity, and device lifetime. The electronic properties of organic molecules used in OLEDs can be fine-tuned through the introduction of electron-withdrawing or electron-donating groups. The halogen atoms in this compound, being electron-withdrawing, can be strategically incorporated into OLED materials to influence their charge transport and emission characteristics. While specific applications of this exact compound in commercial OLEDs are not widely documented, its potential as a building block for novel OLED materials is an area of active research interest.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1823878-83-6 |

| Molecular Formula | C₆H₄BrFIN |

| Molecular Weight | 315.91 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Future Research Directions and Remaining Synthetic Challenges

Development of More Efficient and Sustainable Synthetic Routes

The multi-step synthesis of polysubstituted anilines like 6-Bromo-2-fluoro-3-iodoaniline often presents challenges in terms of yield, cost, and environmental impact. Future research will undoubtedly focus on developing more efficient and sustainable synthetic pathways. Key areas of investigation will include the use of greener halogenation methods that move away from harsh reagents. nih.govresearchgate.net For instance, employing catalytic systems with safer halogen sources could significantly improve the sustainability of the synthesis. nih.gov Visible-light-mediated halogenation is another promising avenue, offering a more sustainable approach to generating halogenated compounds. nih.gov

Furthermore, the development of one-pot or domino reaction sequences could streamline the synthesis, reducing the number of isolation and purification steps, which are often resource-intensive. tandfonline.com The principles of atom economy will be central to these efforts, aiming to maximize the incorporation of starting materials into the final product.

A significant challenge in the synthesis of polyhalogenated arenes is achieving high regioselectivity. uni-muenchen.deresearchgate.net Future synthetic strategies will need to address the precise installation of the bromo, fluoro, and iodo groups onto the aniline (B41778) scaffold. This may involve the strategic use of directing groups and a deeper understanding of the electronic and steric effects of the substituents at each stage of the synthesis.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The presence of three different carbon-halogen bonds (C-I, C-Br, and C-F) and a C-N bond in this compound provides a platform for exploring novel and selective chemical transformations. The differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions is a well-established principle that can be further exploited. nih.govnih.govwikipedia.org Future research could focus on developing highly selective catalysts that can discriminate between these two halogens with even greater precision, allowing for sequential and site-specific functionalization. nih.gov

The fluorine substituent, while generally less reactive in cross-coupling, significantly influences the electronic properties of the aromatic ring and can direct ortho-lithiation, providing another handle for selective functionalization. nih.govacs.org Investigating the interplay between the directing effect of the amino group and the fluorine atom could lead to unprecedented regioselective C-H functionalization reactions. rsc.org

Moreover, the unique electronic environment created by the combination of electron-withdrawing halogens and the electron-donating amino group may give rise to unexpected reactivity. For example, this substitution pattern could influence the propensity of the aniline to participate in radical reactions or undergo unusual cyclization processes. The exploration of such unprecedented transformations could open up new avenues for the synthesis of complex molecules. quora.com

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The rational design of synthetic routes and the prediction of reactivity can be significantly enhanced by the integration of advanced computational and experimental methodologies. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, bond dissociation energies, and reaction mechanisms involving this compound. researchgate.nettandfonline.comnih.gov Such computational studies can help in predicting the most reactive sites for various transformations, thereby guiding experimental design and minimizing trial-and-error approaches. nih.govresearchgate.netrsc.org

For instance, DFT can be used to model the transition states of competing reaction pathways in cross-coupling reactions, aiding in the design of ligands that favor the desired regioselectivity. danaher.com Computational screening of reaction conditions, such as solvents and catalysts, can also accelerate the optimization process. guidechem.com

On the experimental front, high-throughput screening techniques can be employed to rapidly evaluate a wide range of catalysts and reaction conditions for the functionalization of this compound. nih.gov The data generated from these experiments can then be used to train machine learning algorithms to predict optimal reaction outcomes, creating a powerful feedback loop between computational modeling and laboratory practice. researchgate.net This integrated approach will be crucial for overcoming the remaining synthetic challenges and for the rational design of novel transformations.

Expanding Applications in Emerging Fields of Chemical Science

The unique structural and electronic properties of this compound make it a promising candidate for a variety of applications in emerging fields of chemical science. In medicinal chemistry, polyhalogenated aromatic compounds are frequently used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govresearchgate.net The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine and iodine atoms provide sites for further diversification to explore structure-activity relationships (SAR) during lead optimization. danaher.comresearchgate.netpatsnap.comresearchgate.net

In materials science, functionalized anilines are precursors to a range of organic materials, including conducting polymers and organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could be leveraged to fine-tune the electronic and photophysical properties of these materials. libretexts.orgresearchgate.net For example, selective functionalization at the iodo and bromo positions could be used to introduce different chromophores or to create extended π-conjugated systems.

Furthermore, the field of chemical biology could benefit from the availability of this versatile building block for the synthesis of probes and labeling agents. The ability to selectively introduce different functionalities would allow for the creation of tailored molecules for studying biological processes. The exploration of these and other applications will continue to drive research into the synthesis and reactivity of this compound and its derivatives.

Q & A

Q. What are the most effective synthetic routes for 6-Bromo-2-fluoro-3-iodoaniline, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves sequential halogenation of aniline derivatives. For example, iodination using N-iodosuccinimide (NIS) in acidic media, followed by bromination with N-bromosuccinimide (NBS), can achieve regioselective substitution. Optimization requires monitoring reaction temperature (e.g., 0–5°C for iodination to minimize byproducts) and stoichiometric ratios (1.2–1.5 equivalents of halogenating agents). Purity can be verified via GC or HPLC (>95% purity thresholds are typical) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substitution patterns (e.g., aromatic proton splitting from adjacent halogens).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected [M+H]: ~315.8 Da).

- Elemental Analysis : Confirm Br, F, and I content within ±0.3% of theoretical values.

Cross-reference with PubChem or ECHA datasets for InChI keys and spectral libraries .

Q. What purification techniques are recommended for halogenated anilines like this compound?

- Methodological Answer :

- Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences.

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (5–20% EtOAc) to separate halogenated byproducts.

- Low-Temperature Storage : Store at 0–6°C to prevent decomposition, as noted for structurally similar iodoanilines .

Advanced Research Questions

Q. How does the halogen substitution pattern influence regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : The iodo group is more reactive than bromo in Suzuki-Miyaura couplings, enabling selective functionalization at the 3-position. For example, coupling with arylboronic acids (e.g., phenylboronic acid) under Pd catalysis (Pd(PPh), 80°C) yields biaryl derivatives. Fluorine’s electron-withdrawing effect stabilizes intermediates, reducing side reactions. Monitor selectivity via NMR to track competing pathways .

Q. What stability challenges arise during storage or handling of this compound, and how can they be mitigated?

- Methodological Answer :

- Light Sensitivity : Iodoanilines degrade under UV light; use amber vials and inert atmospheres (N or Ar).

- Thermal Decomposition : Avoid temperatures >50°C; DSC analysis of analogs shows exothermic decomposition near 120°C.

- Moisture Sensitivity : Halogen bonds may hydrolyze; store with desiccants (e.g., silica gel) .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for halogenated anilines?

- Methodological Answer :

- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst batch) across independent labs.

- Advanced Spectroscopy : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values to confirm structural assignments.

Cross-disciplinary collaboration (e.g., crystallography for unambiguous structure determination) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.